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Pepleomycin sulfate -

Pepleomycin sulfate

Catalog Number: EVT-10991537
CAS Number:
Molecular Formula: C61H90N18O25S3
Molecular Weight: 1571.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peplomycin Sulfate is the sulfate salt of the bleomycin analogue peplomycin. Peplomycin forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals that cause single- and double-stranded breaks in DNA. This agent appears to show greater antitumor activity than bleomycin; its use is limited due to pulmonary toxicity. (NCI04)
An antineoplastic agent derived from BLEOMYCIN.
Source and Classification

Pepleomycin sulfate is derived from the bacterium Streptomyces verticillus, which is known to produce various bioactive compounds. The compound belongs to the class of glycopeptide antibiotics, which are characterized by their complex structures and mechanisms of action against bacterial cells. It is structurally related to bleomycin but has distinct properties that enhance its effectiveness against certain pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of pepleomycin sulfate typically involves fermentation processes using Streptomyces strains. The production can be optimized through various fermentation conditions, such as temperature, pH, and nutrient availability.

  1. Fermentation: The Streptomyces verticillus strain is cultured under controlled conditions to maximize yield.
  2. Extraction: After fermentation, the compound is extracted using organic solvents.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate pepleomycin sulfate from other metabolites.

The technical aspects of synthesis focus on maximizing the yield while minimizing byproducts, which can complicate purification.

Molecular Structure Analysis

Structure and Data

Pepleomycin sulfate has a complex molecular structure that includes multiple sugar moieties and a unique peptide backbone. The molecular formula is C55H84N17O21S3C_{55}H_{84}N_{17}O_{21}S_3, indicating the presence of various functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 1,200 Da.
  • Structural Features: It contains a characteristic bleomycin-like core with modifications that enhance its solubility and stability.

The structural analysis reveals that pepleomycin sulfate has a high degree of stereochemistry, which plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Pepleomycin sulfate undergoes several chemical reactions that are significant for its antimicrobial activity:

  1. DNA Interaction: It binds to DNA, causing strand breaks through oxidative mechanisms.
  2. Enzymatic Degradation: In biological systems, pepleomycin can be metabolized by enzymes such as bleomycin hydrolase, leading to various degradation products that may retain some biological activity.

These reactions are essential for understanding how pepleomycin sulfate exerts its effects on microbial cells and tumor cells.

Mechanism of Action

Process and Data

The mechanism of action of pepleomycin sulfate involves:

  1. DNA Binding: The compound intercalates into DNA strands, disrupting normal replication and transcription processes.
  2. Free Radical Generation: Upon activation by metal ions (such as iron), it generates reactive oxygen species that induce oxidative damage to cellular components.
  3. Cell Cycle Arrest: This damage leads to cell cycle arrest in the G2 phase, preventing further cell division.

Studies have shown that this mechanism is effective against various types of cancer cells as well as resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pepleomycin sulfate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its sulfate group, which enhances its bioavailability.
  • Stability: Relatively stable under physiological conditions but sensitive to light and extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for glycopeptide antibiotics.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Pepleomycin sulfate has several applications in scientific research and clinical practice:

  1. Antitumor Agent: Used in chemotherapy protocols for treating various cancers due to its ability to induce apoptosis in malignant cells.
  2. Antimicrobial Activity: Effective against a range of bacterial infections, particularly those resistant to conventional antibiotics.
  3. Research Tool: Utilized in studies investigating DNA damage responses and repair mechanisms due to its unique interaction with nucleic acids.

The versatility of pepleomycin sulfate makes it an important compound in both therapeutic contexts and research settings.

Mechanistic Pharmacology of Pepleomycin Sulfate

Pepleomycin sulfate, a glycopeptide antibiotic belonging to the bleomycin family, exerts potent antitumor activity through targeted macromolecular damage. Its multifaceted mechanism involves precise DNA interaction, reactive oxygen generation, and selective cellular accumulation, distinguishing it from conventional cytotoxic agents [1] [10].

DNA Cleavage Mechanisms via Metallobleomycin Complexes

The core mechanism involves formation of an activated metallobleomycin complex. Pepleomycin sulfate binds ferrous iron (Fe²⁺) via its metal-binding domain, creating a ternary complex with molecular oxygen. This "activated Pepleomycin" undergoes redox reactions, generating transient Fe³⁺-peroxo or Fe³⁺-hydroperoxo species that abstract hydrogen atoms from deoxyribose C4' positions in DNA. This initiates DNA strand scission through two kinetically resolved steps:

  • Strand Scission: The initial hydrogen abstraction produces a C4' radical on the deoxyribose, leading to phosphodiester bond cleavage within minutes (t₁/₂ = 2.5-5 min at 4°C). This generates DNA strand breaks with 3'-phosphoglycolate and 5'-phosphate termini, alongside release of a proton from the C2' position [2] [7].
  • Base Propenal Release: The initial cleavage product undergoes slower decomposition (t₁/₂ ≈ 40 min), releasing nucleic acid base propenals (malondialdehyde equivalents) from the damaged sugar moiety. The intermediate retains the deoxyribose-3'-phosphate bond until propenal release completes the damage process [2].

This mechanism results in single-stranded breaks (SSBs) and highly cytotoxic double-stranded breaks (DSBs). DSBs occur when a single Pepleomycin molecule, anchored via partial intercalation of its bithiazole tail 3' to the first cleavage site, reorients to cleave the opposing strand without dissociating from DNA. This produces staggered DSBs with 3' overhangs, overwhelming cellular repair machinery [7] [1].

Table 1: Characteristics of Pepleomycin-Induced DNA Lesions

Lesion TypeMolecular MechanismKinetics (t₁/₂)Lethality
Single-Strand Break (SSB)H⁺ abstraction at C4', phosphodiester cleavage2.5 - 5 minutesModerate
Double-Strand Break (DSB)Coordinated cleavage on opposite strands by one molecule~3 minutes (initial strand)High
Base Propenal AdductSecondary decomposition of C4' radical intermediate~40 minutesContributes to damage stability

Reactive Oxygen Species Generation Pathways

ROS generation is central to Pepleomycin's DNA-damaging effects and involves both direct and indirect pathways:

  • Direct ROS Production: The Pepleomycin-Fe²⁺-O₂ complex undergoes reduction-oxidation cycling. Electron transfer generates superoxide anion radical (O₂•⁻) and, subsequently, via iron-catalyzed Fenton chemistry, the highly reactive hydroxyl radical (•OH). This radical directly attacks DNA deoxyribose, causing strand breaks and base damage. Oxygen is essential; hypoxic conditions severely diminish cytotoxicity [1] [3].
  • Secondary Extracellular ROS Amplification: Following initial cellular damage, recruited inflammatory cells (neutrophils, macrophages) exacerbate ROS production via membrane-bound NADPH oxidase (Nox2). Nox2 generates extracellular O₂•⁻, which dismutates to hydrogen peroxide (H₂O₂). Myeloperoxidase (MPO) from these cells then converts H₂O₂ and chloride ions into hypochlorous acid (HOCl⁻), a potent oxidizing and chlorinating agent causing further parenchymal damage and contributing to a profibrotic microenvironment. Inhibition of Nox2 (e.g., in p47phox-/- mice) abolishes this amplification loop and attenuates downstream fibrotic responses, highlighting the role of secondary ROS [3] [8].

The resulting oxidative stress alters the extracellular redox environment, shifting the redox potential (Eh) of thiol couples like cysteine/cystine (Cys/CySS) towards a more oxidized state. This oxidized Eh transduces pro-inflammatory and pro-fibrotic signals by oxidizing thiols on membrane proteins, activating redox-sensitive transcription factors (NF-κB, Nrf2), and increasing intracellular ROS production, particularly from mitochondria [3].

Table 2: Reactive Oxygen Species in Pepleomycin Action

ROS SpeciesPrimary SourceRole in ToxicityDetection/Inhibition Evidence
Hydroxyl Radical (•OH)Pepleomycin-Fe²⁺-O₂ complex (Fenton)Direct DNA strand scission, base damageAbrogation by iron chelators (deferoxamine) [3]
Superoxide (O₂•⁻)Pepleomycin complex reduction / Nox2Precursor to H₂O₂ and •OH, forms ONOO⁻ with NOEnhanced fibrosis in p47phox-/- KO with reduced O₂•⁻ [8]
Hypochlorous Acid (HOCl⁻)Myeloperoxidase (from recruited leukocytes)Protein/Lipid oxidation, chlorination, tissue damageAssociated with neutrophil influx post-administration [3]
Extracellular H₂O₂Dismutation of O₂•⁻ (cellular/Nox2-derived)Substrate for •OH and HOCl⁻ generation, signalingScavenged by extracellular antioxidants (NAC) [3]

Sequence-Selective Nucleic Acid Recognition Motifs

Pepleomycin exhibits non-random DNA cleavage dictated by specific structural motifs enabling high-affinity binding:

  • Primary DNA Recognition: The bithiazole domain intercalates preferentially between 5'-G-Py-3' sequences (where Py = pyrimidine, T or C). This positions the metal-binding/activation domain near the scissile bond. The highest cleavage efficiency occurs at 5'-GT-3' and 5'-GC-3' dinucleotides, accounting for >70% of observed cleavage sites. The drug's C-terminus interacts electrostatically and via hydrogen bonding with the minor groove, stabilizing the complex [7] [1].
  • Double-Strand Break Hotspots: DSB formation requires precise spatial alignment. Optimal DSB sites involve two cleavage sites on opposite strands situated such that the DNA bend induced by the first cleavage facilitates Pepleomycin's reorientation. Common DSB motifs include 5'-GTAC-3' (cleavage at bolded T and complementary A) and 5'-GCTA*GC-3' (asterisk indicates cleavage site). The constant ss:ds cleavage ratio (~3-4:1) across concentration ranges supports a single-molecule mechanism for most DSBs [7].
  • Alternative Binding Modes: Modifications hindering bithiazole intercalation (e.g., bulky β-cyclodextrin attachment) reduce but do not eliminate cleavage. These analogs bind DNA primarily via electrostatic/minor groove interactions, mediating SSBs with similar sequence preference (5'-GT-3') but significantly higher ss:ds ratios (~6-7:1). This indicates DSBs can occur via cooperative binding of two Pepleomycin molecules when intercalation is blocked, albeit less efficiently [7].

Cellular Uptake and Subcellular Trafficking Mechanisms

Pepleomycin's intracellular delivery involves specific transport processes determining its efficacy:

  • Energy-Dependent Endocytosis: Pepleomycin enters cells primarily via macropinocytosis and clathrin-mediated endocytosis. This is evidenced by significant inhibition (60-80%) upon exposure to energy depletion (sodium azide + 2-deoxyglucose), low temperature (4°C), or specific inhibitors: chlorpromazine (clathrin inhibition) and amiloride (macropinocytosis inhibition). The drug is internalized into endosomal vesicles [5] [6].
  • Lysosomal Trafficking and Potential Sequestration: Following endocytosis, a significant fraction traffics to lysosomes. Lysosomal acidity (pH ~4.5-5.0) may promote Pepleomycin aggregation and partial degradation. Lysosomotropic agents (ammonium chloride, bafilomycin A1) that neutralize lysosomal pH can alter intracellular distribution patterns, potentially reducing drug availability to the nucleus [5].
  • Efflux Mechanisms in Resistance: Efflux transporters, particularly P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCC family), contribute to reduced intracellular Pepleomycin accumulation in resistant cells. Inhibitors like verapamil (P-gp) and MK571 (MRP) increase cellular uptake and retention. This efflux occurs primarily from the cytosol and potentially from endosomal compartments, reducing nuclear delivery [5] [6].
  • Role of the Golgi and ER: While the endoplasmic reticulum and Golgi complex participate minimally in Pepleomycin uptake, inhibitors like brefeldin A and monensin significantly enhance intracellular retention. This suggests these organelles facilitate recycling or exocytosis pathways, actively removing Pepleomycin from the cell, independent of classical ABC transporters [5].

Table 3: Cellular Transport Pathways for Pepleomycin Sulfate

ProcessPathway/MechanismKey Modulators/InhibitorsImpact on Pepleomycin Efficacy
UptakeMacropinocytosisAmiloride (inhibitor)~50-60% Uptake Reduction
Clathrin-Mediated EndocytosisChlorpromazine (inhibitor); Low Temperature (4°C)~70-80% Uptake Reduction
Intracellular TraffickingLysosomal CompartmentalizationBafilomycin A1 (prevents lysosomal acidification)Altered distribution, potential sequestration
EffluxP-glycoprotein (P-gp/ABCB1)Verapamil (inhibitor)Increased accumulation & cytotoxicity
MRP/ABCC TransportersMK571 (inhibitor)Increased accumulation & cytotoxicity
Golgi/ER-mediated Vesicular ExocytosisBrefeldin A, Monensin (disruptors)Increased intracellular retention

Properties

Product Name

Pepleomycin sulfate

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid

Molecular Formula

C61H90N18O25S3

Molecular Weight

1571.7 g/mol

InChI

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)

InChI Key

ZHHIHQFAUZZMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O

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